4-(3-Hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol
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Overview
Description
4-(3-Hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C13H20O3 It is a derivative of cyclohexenone and contains multiple functional groups, including hydroxyl and enone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the hydroxybutenyl group. One common method involves the use of aldol condensation reactions, where the enone reacts with an aldehyde or ketone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The enone group can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(3-Hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and enone groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(3-hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one
- 4-Hydroxy-4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one
Uniqueness
4-(3-Hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
62660-03-1 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,10-12,14-15H,8H2,1-4H3 |
InChI Key |
YTPJSSUCMUKHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1C=CC(C)O)(C)C)O |
Origin of Product |
United States |
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